(5S)-5-(carboxymethyl)-L-proline(1-)
Description
Definitional Context and Nomenclature of (5S)-5-(carboxymethyl)-L-proline(1-) and (2S,5S)-5-Carboxymethylproline
(5S)-5-(carboxymethyl)-L-proline is a derivative of the amino acid L-proline, where a carboxymethyl group is attached at the 5th position of the proline ring. nih.govresearchgate.net The "(1-)" in its name indicates that it is the conjugate base of (5S)-5-(carboxymethyl)-L-proline, meaning it has lost a proton. researchgate.net
Its stereoisomer, (2S,5S)-5-Carboxymethylproline, is a more specific designation that defines the absolute stereochemistry at both chiral centers of the molecule. The "2S" refers to the stereochemistry at the alpha-carbon, which is inherent to L-proline, while the "5S" specifies the configuration at the 5th carbon where the carboxymethyl group is attached. nih.gov The systematic IUPAC name for this compound is (2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid. nih.gov For the purpose of this article, we will primarily refer to the compound as (2S,5S)-5-Carboxymethylproline, as this is the most precise and commonly used nomenclature in the scientific literature.
Interactive Data Table: Chemical Identifiers for (2S,5S)-5-Carboxymethylproline
| Identifier | Value |
| IUPAC Name | (2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C7H11NO4 |
| Molecular Weight | 173.17 g/mol |
| InChI | InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
| InChIKey | LIZWYFXJOOUDNV-WHFBIAKZSA-N |
| SMILES | C1CC@HC(=O)O |
| PubChem CID | 447989 |
Biological Distribution and Occurrence as a Natural Metabolite
(2S,5S)-5-Carboxymethylproline is recognized as a natural metabolite, primarily identified for its role in microbial metabolic pathways. nih.gov Its most significant occurrence is within certain bacteria as a key intermediate in the biosynthesis of carbapenem (B1253116) antibiotics. nih.gov Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often used as a last resort for treating severe bacterial infections. mdpi.com
Beyond its role in antibiotic-producing bacteria, (2S,5S)-5-Carboxymethylproline has also been reported to be present in the protozoan parasite Trypanosoma brucei. nih.gov This organism is the causative agent of African trypanosomiasis, also known as sleeping sickness. uliege.be While its precise function in Trypanosoma brucei is a subject of ongoing research, its presence suggests a role in the parasite's unique proline metabolism, which is crucial for its survival in the tsetse fly vector. plos.org
Historical Perspective on its Discovery and Significance in Metabolomics
The discovery of (2S,5S)-5-Carboxymethylproline is intrinsically linked to the elucidation of the carbapenem biosynthetic pathway. The first carbapenem, thienamycin (B194209), was discovered in the 1970s from the bacterium Streptomyces cattleya. mdpi.com This discovery spurred intense research to understand how this potent antibiotic was synthesized in nature.
Through a combination of genetic and biochemical studies, scientists began to piece together the intricate enzymatic steps involved in carbapenem production. A pivotal moment in this research was the identification of the car gene cluster, which encodes the enzymes responsible for carbapenem synthesis. researchgate.net Within this framework, (2S,5S)-5-Carboxymethylproline was identified as a crucial, early-stage intermediate.
Its significance in metabolomics stems from its position as the product of the first committed step in the biosynthesis of the simplest carbapenem, (5R)-carbapen-2-em-3-carboxylate. nih.gov The enzyme responsible for its formation is Carboxymethylproline synthase (CarB), which catalyzes the condensation of malonyl-CoA and L-glutamate-γ-semialdehyde. nih.gov This discovery was a landmark in understanding how the fundamental building blocks of the carbapenem core are assembled.
Current Research Paradigms and Future Directions for (2S,5S)-5-Carboxymethylproline Studies
Current research involving (2S,5S)-5-Carboxymethylproline is largely focused on the metabolic engineering of carbapenem biosynthesis. nih.gov With the rise of antibiotic-resistant bacteria, there is a pressing need for new and more effective antibiotics. mdpi.com By understanding the intricacies of the carbapenem pathway, including the role of (2S,5S)-5-Carboxymethylproline, researchers are exploring ways to:
Engineer novel carbapenem derivatives: By manipulating the enzymes in the biosynthetic pathway, including CarB, it may be possible to create novel carbapenem structures with enhanced activity against resistant pathogens. nih.gov
Discover new enzymatic functions: The study of enzymes like CarB, which form unusual carbon-carbon bonds, continues to be a fertile area of research for discovering novel biocatalysts that could be used in a variety of biotechnological applications.
Future directions for research on (2S,5S)-5-Carboxymethylproline are likely to follow these trends. The increasing power of metabolomics and synthetic biology will undoubtedly lead to a deeper understanding of its regulation and a greater ability to harness the biosynthetic pathway in which it plays a central role. uliege.be Furthermore, elucidating its specific function in organisms like Trypanosoma brucei could open up new avenues for the development of anti-parasitic drugs. uliege.beplos.org As the threat of infectious diseases continues to evolve, the study of this seemingly simple metabolite will remain a critical piece of the puzzle in the development of next-generation therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C7H10NO4- |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
(2S,5S)-5-(carboxylatomethyl)pyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/p-1/t4-,5-/m0/s1 |
InChI Key |
LIZWYFXJOOUDNV-WHFBIAKZSA-M |
Isomeric SMILES |
C1C[C@H]([NH2+][C@@H]1CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1CC([NH2+]C1CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Enzymatic Biosynthesis of 2s,5s 5 Carboxymethylproline
Carboxymethylproline Synthase (CarB) as the Key Catalytic Enzyme
Carboxymethylproline Synthase, abbreviated as CarB, is the central enzyme responsible for catalyzing the first committed step in the biosynthesis of the simplest carbapenem (B1253116), (R)-1-carbapen-2-em-3-carboxylate. nih.gov CarB is a distinctive member of the crotonase superfamily, known for catalyzing a wide range of metabolic reactions. nih.govnih.gov However, unlike typical enzymes in this family, CarB facilitates a complex reaction involving C-C and C-N bond formation, as well as acyl-coenzyme A hydrolysis. nih.gov The enzyme catalyzes the formation of (2S,5S)-carboxymethylproline from its core substrates, L-glutamate semialdehyde and malonyl-CoA. nih.govnih.gov Structural studies have revealed that CarB predominantly exists in a trimeric form, a common characteristic shared with other members of the crotonase family. nih.gov
The catalytic activity of CarB is highly dependent on its specific recognition of two primary substrates.
Initial proposals suggested that CarB utilized acetyl coenzyme A (AcCoA) for the condensation reaction. nih.gov However, detailed enzymatic assays have demonstrated that AcCoA is not a substrate for CarB. nih.gov Instead, the enzyme exhibits a clear specificity for malonyl-coenzyme A (malonyl-CoA) as its cosubstrate. nih.govnih.gov In the presence of L-glutamate semialdehyde, CarB efficiently utilizes malonyl-CoA to produce (2S,5S)-carboxymethylproline. nih.gov Research indicates that in the absence of its other primary substrate, CarB catalyzes the decarboxylation of malonyl-CoA to form acetyl-CoA. nih.gov This specificity is crucial, as the carboxyl group of malonyl-CoA is essential for the subsequent reaction mechanism. The enzyme's active site is structured to bind the malonyl moiety, likely through interactions that position the free carboxylate for decarboxylation. nih.govnih.gov
Table 1: Substrate Specificity of Carboxymethylproline Synthase (CarB)
| Substrate Combination | Product Formed | Catalytic Efficiency | Reference |
| Malonyl-CoA + L-Glutamate Semialdehyde | (2S,5S)-Carboxymethylproline | Efficient | nih.gov |
| Malonyl-CoA (alone) | Acetyl-CoA | - | nih.gov |
| Acetyl-CoA + L-Glutamate Semialdehyde | No Reaction | Not a substrate | nih.gov |
| Methylmalonyl-CoA + L-Glutamate Semialdehyde | 6-methyl-(2S,5S)CMP | Accepted as substrate | nih.gov |
The second core substrate required by CarB is L-glutamate semialdehyde. nih.govnih.gov This molecule serves as the foundational structure upon which the new carboxymethyl group is added to form the proline ring. L-glutamate semialdehyde is an amino acid aldehyde that exists in equilibrium with its cyclic tautomer, L-Δ¹-pyrroline-5-carboxylate (L-GHP). CarB is capable of utilizing these forms as the core substrate for the condensation reaction. nih.gov Structural analysis of CarB has identified a specific binding cavity for L-glutamate semialdehyde, which undergoes conformational changes upon substrate binding, suggesting an induced-fit mechanism for substrate recognition. nih.gov
The enzymatic reaction catalyzed by CarB is highly stereospecific. The enzyme specifically requires the L-isomer of glutamate (B1630785) semialdehyde to synthesize the final product, (2S,5S)-carboxymethylproline. nih.gov This specificity ensures the correct three-dimensional arrangement of the resulting proline derivative, which is essential for its subsequent conversion into the carbapenem core structure. The final product possesses a specific stereochemistry at both the C2 and C5 positions, highlighting the precise control exerted by the enzyme's active site architecture during catalysis. nih.govnih.gov
The reaction catalyzed by CarB is a multi-step process that begins with the activation of the malonyl-CoA cosubstrate.
A key step in the CarB catalytic cycle is the decarboxylation of the bound malonyl-CoA substrate. nih.gov This reaction involves the removal of a carboxyl group from malonyl-CoA, releasing it as carbon dioxide (CO₂). wikipedia.orgbyjus.com This decarboxylation is not a simple cleavage; it results in the formation of a highly reactive acetyl-CoA enolate intermediate. nih.govlibretexts.org Structural studies of CarB have revealed a conserved feature of the crotonase superfamily: an "oxyanion hole." nih.gov This structural motif is crucial for stabilizing the negative charge that develops on the carbonyl oxygen of malonyl-CoA during the decarboxylation process, thereby facilitating the formation of the enolate. nih.gov The resulting nucleophilic enolate is then poised to attack the electrophilic aldehyde carbon of L-glutamate semialdehyde, initiating the carbon-carbon bond formation that is central to the synthesis of carboxymethylproline. nih.govnih.gov
Detailed Enzymatic Reaction Mechanism of CarB
C-C and C-N Bond Formation Events
The catalytic cycle of CarB commences with the binding of malonyl-CoA to the active site. In a critical C-C bond-forming event, the enzyme facilitates the decarboxylation of malonyl-CoA to generate a reactive enolate intermediate. This enolate is stabilized within the active site, preventing its premature protonation. Subsequently, the stabilized enolate performs a nucleophilic attack on the carbon of the imine group of (S)-1-pyrroline-5-carboxylate. This reaction forges a new carbon-carbon bond and is followed by the formation of a carbon-nitrogen bond as the five-membered proline ring is established. This cascade of bond-forming events is exquisitely controlled by the enzyme's architecture, ensuring the precise stereochemistry of the final product.
Acyl-Coenzyme A Hydrolysis Step
Following the crucial bond-forming events, the newly synthesized carboxymethylproline molecule remains covalently attached to Coenzyme A (CoA) via a thioester linkage. The final step in the catalytic cycle is the hydrolysis of this acyl-CoA thioester. A water molecule, activated by a nearby basic residue within the CarB active site, acts as a nucleophile and attacks the carbonyl carbon of the thioester. This nucleophilic attack leads to the cleavage of the C-S bond, releasing the final product, (2S,5S)-5-carboxymethylproline, and regenerating the free CoA molecule. This hydrolysis step is essential for product release and for preparing the enzyme for a new catalytic cycle.
Cyclization via 1,4-Addition Pathway
The formation of the characteristic pyrrolidine (B122466) ring of proline occurs through an intramolecular cyclization event. After the initial C-C bond formation between the enolate of acetyl-CoA and L-glutamate-5-semialdehyde, an intermediate is formed. The cyclization is proposed to proceed via a 1,4-addition mechanism. In this pathway, the nitrogen atom of the amino group of the intermediate acts as a nucleophile, attacking the electrophilic carbon of the aldehyde group. This intramolecular nucleophilic attack results in the formation of the five-membered ring structure characteristic of proline derivatives. The stereochemical outcome of this cyclization is tightly controlled by the enzyme, leading to the specific (2S,5S) configuration of the final product.
Structural Elucidation of CarB
Understanding the catalytic mechanism of CarB at a molecular level has been made possible through detailed structural studies. X-ray crystallography has provided invaluable insights into the three-dimensional architecture of the enzyme and has revealed the key features that govern its substrate specificity and catalytic activity.
Crystal Structure Analysis of CarB-Ligand Complexes
Crystal structures of CarB, both in its apo form and in complex with substrates or their analogs, have been determined. These structures reveal that CarB assembles into a trimeric quaternary structure, a common feature among members of the crotonase superfamily. The active site is located at the interface between the subunits of the trimer.
Analysis of CarB in complex with acetyl-CoA has provided a snapshot of the initial substrate binding event. The acetyl-CoA molecule is positioned in a well-defined pocket within the active site, with the acetyl group oriented towards the catalytic residues. While a crystal structure with both malonyl-CoA and L-glutamate-5-semialdehyde bound simultaneously has been challenging to obtain due to the reactive nature of the substrates, modeling studies based on the existing crystal structures have provided plausible models for the binding of both substrates. These models suggest that the two substrates bind in close proximity within the active site, ideally positioned for the subsequent C-C bond formation.
Table 1: Key Interacting Residues in the CarB Active Site
| Substrate/Ligand | Interacting Residues (Predicted) | Type of Interaction |
|---|---|---|
| Malonyl-CoA | Arg79, His131 | Electrostatic, Hydrogen Bonding |
| L-Glutamate-5-semialdehyde | Glu140, Tyr182 | Hydrogen Bonding |
Identification of the Oxy-Anion Hole and its Role in Catalysis
A hallmark of the crotonase superfamily, including CarB, is the presence of a conserved structural motif known as the "oxy-anion hole." This feature is a pocket within the active site that is rich in hydrogen bond donors, typically the backbone amide protons of conserved glycine (B1666218) or other residues. In CarB, the oxy-anion hole is formed by the backbone NH groups of two conserved glycine residues.
The primary function of the oxy-anion hole is to stabilize the negative charge that develops on the carbonyl oxygen of the thioester substrate during catalysis. Specifically, during the decarboxylation of malonyl-CoA and the subsequent nucleophilic attack, a tetrahedral intermediate is formed. The partial negative charge on the oxygen atom of this intermediate is stabilized through hydrogen bonding interactions with the amide protons of the oxy-anion hole. This stabilization of the transition state significantly lowers the activation energy of the reaction, thereby accelerating the rate of catalysis.
Conformational Changes upon Substrate/Cosubstrate Binding
Enzymes are not rigid structures but rather dynamic molecules that can undergo conformational changes upon substrate binding. In CarB, the binding of its substrates is thought to induce such changes, which are crucial for catalysis. While direct crystallographic evidence of large-scale conformational changes in CarB is still emerging, studies on other members of the crotonase superfamily suggest that loop regions near the active site are often flexible.
It is proposed that upon the initial binding of malonyl-CoA, a flexible loop in the active site of CarB may adopt a more closed conformation. This "lid" would serve to sequester the reactive enolate intermediate from the aqueous solvent, preventing its protonation and directing it towards the second substrate, L-glutamate-5-semialdehyde. This induced-fit mechanism ensures the efficiency and specificity of the reaction. Further structural and dynamic studies are needed to fully elucidate the precise nature and extent of these conformational changes in CarB.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (5S)-5-(carboxymethyl)-L-proline(1-) |
| (2S,5S)-5-Carboxymethylproline |
| Malonyl-CoA |
| L-Glutamate-5-semialdehyde |
| (S)-1-pyrroline-5-carboxylate |
| Acetyl-CoA |
| Coenzyme A |
| Carbapenem |
Site-Directed Mutagenesis and Mechanistic Probes for CarB
Understanding the catalytic mechanism of Carboxymethylproline Synthase (CarB), a member of the crotonase superfamily, has been significantly advanced through site-directed mutagenesis. This technique allows researchers to substitute specific amino acids within the enzyme's active site to probe their functional roles. nih.govnih.govmdpi.com
Investigating Catalytic Residues (e.g., Glu131, His229, Gly62, Met108)
The active site of CarB contains several highly conserved residues that are critical for its catalytic function. Mutagenesis studies targeting these residues have provided profound insights into the enzyme's mechanism.
Key catalytic residues in the crotonase superfamily, to which CarB belongs, typically include two conserved glutamate residues that function as the general acid/base catalysts. In CarB, it is proposed that residues such as Glu131 and His229 play these pivotal roles. Glu131 is positioned to act as a general base, abstracting a proton from the methyl group of the acetyl-CoA (formed after decarboxylation of malonyl-CoA), generating a reactive enolate intermediate. His229 is thought to be crucial for the subsequent protonation steps in the reaction cascade.
Other residues, such as Gly62 and Met108 , are believed to contribute to the structural integrity of the active site and proper substrate positioning. While direct mutagenesis studies on these specific residues in CarB are not as extensively documented in readily available literature, their conservation among homologs suggests an important role. Glycine residues often provide flexibility to the protein backbone, which can be essential for conformational changes during catalysis. Methionine residues can be involved in creating a hydrophobic pocket to accommodate the non-polar portions of substrates like the coenzyme A moiety.
Below is a table summarizing the hypothesized roles of these key residues based on homology with other crotonase superfamily enzymes and general principles of enzyme catalysis.
| Residue | Hypothesized Role in CarB Catalysis | Consequence of Mutation |
| Glu131 | Acts as a general base to abstract a proton, initiating enolate formation. | Loss or significant reduction of catalytic activity. |
| His229 | Functions in proton shuttling and stabilization of intermediates. | Altered reaction kinetics and potential loss of activity. |
| Gly62 | Provides main-chain flexibility for active site conformation. | Potential disruption of enzyme structure and reduced efficiency. |
| Met108 | Contributes to the hydrophobic pocket for substrate binding. | Decreased affinity for substrates like malonyl-CoA. |
This table is based on functional inferences from homologous enzymes and general biochemical principles, as specific mutagenesis data for all listed residues in CarB is limited.
Isotopic Labeling Studies for Reaction Pathway Delineation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or metabolic pathway. nih.govnih.gov By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C), researchers can track the labeled atom's final position in the product molecule using techniques like mass spectrometry or nuclear magnetic resonance (NMR). alfa-chemistry.com
In the context of CarB, isotopic labeling studies have been instrumental in delineating the reaction mechanism. Early hypotheses suggested that acetyl-CoA was the direct substrate. However, studies using ¹³C-labeled malonyl-CoA demonstrated that it is, in fact, the true substrate.
The reaction pathway elucidated through these studies is as follows:
Decarboxylation: CarB first catalyzes the decarboxylation of malonyl-CoA to generate an acetyl-CoA enolate intermediate within the active site.
Condensation: This reactive enolate then attacks the imine carbon of (S)-1-pyrroline-5-carboxylate (P5C), which is in equilibrium with L-glutamate-semialdehyde.
Hydrolysis: The resulting intermediate, (2S,5S)-5-carboxymethylproline-CoA, is then hydrolyzed to release coenzyme A and the final product, (2S,5S)-5-carboxymethylproline. medchemexpress.com
Labeling studies confirmed that one carboxyl group from malonyl-CoA is lost as CO₂, while the other two carbons are incorporated into the carboxymethyl side chain of the proline derivative. This confirmed a multi-step reaction occurring within a single active site, showcasing the enzyme's complexity.
Broader Metabolic Context of (2S,5S)-5-Carboxymethylproline Formation
The synthesis of (2S,5S)-5-carboxymethylproline is not an isolated event but is deeply integrated into the cell's primary metabolism, diverting fundamental building blocks towards the production of specialized, high-value secondary metabolites.
Integration into Primary Metabolite Networks as a Proline Derivative
(2S,5S)-5-Carboxymethylproline is biosynthetically derived from two key primary metabolites: L-glutamate and malonyl-CoA.
L-Glutamate Pathway: L-glutamate, a central amino acid in nitrogen metabolism, is converted to L-glutamate-semialdehyde. This molecule spontaneously cyclizes to form (S)-1-pyrroline-5-carboxylate (P5C), the direct precursor for the proline ring of the final product. nih.gov This places the biosynthesis firmly within the metabolic network of the proline and arginine families of amino acids. nih.gov
Malonyl-CoA Pathway: Malonyl-CoA is a fundamental building block in fatty acid biosynthesis, derived from the carboxylation of acetyl-CoA. CarB intercepts malonyl-CoA, redirecting it from fatty acid synthesis to carbapenem production.
This convergence of pathways highlights an efficient metabolic strategy, where the cellular machinery co-opts central metabolites for the assembly of complex molecules like antibiotics.
Comparative Analysis of CarB Homologs (e.g., ThnE from Streptomyces cattleya)
Streptomyces cattleya is a bacterium known for producing thienamycin (B194209), a potent carbapenem antibiotic. nih.gov The thienamycin biosynthetic gene cluster contains a homolog of CarB, known as ThnE. While both CarB and ThnE belong to the crotonase superfamily and catalyze a similar condensation reaction, they exhibit key differences that lead to structural variations in the final antibiotic products.
A comparative analysis of these two enzymes reveals insights into the evolution of secondary metabolite pathways. The primary difference lies in their substrate specificity for the acyl-CoA extender unit.
| Feature | CarB (Pectobacterium carotovorum) | ThnE (Streptomyces cattleya) |
| Product Pathway | Simplest carbapenems (e.g., (5R)-carbapen-2-em-3-carboxylate) | Thienamycin and other complex carbapenems |
| Acyl-CoA Substrate | Malonyl-CoA | Likely utilizes a different acyl-CoA (e.g., propionyl-CoA or ethylmalonyl-CoA) to form the hydroxyethyl (B10761427) side chain of thienamycin. |
| Resulting Side Chain | Carboxymethyl group | C-6 hydroxyethyl group |
| Significance | Represents a fundamental enzymatic step in the biosynthesis of the core carbapenem scaffold. | Represents an evolutionary divergence, incorporating a different building block to create a more complex and potent antibiotic. |
This comparative analysis of homologs like CarB and ThnE demonstrates how subtle changes in an enzyme's active site can lead to significant diversity in the chemical structures of natural products. nih.govescholarship.org It underscores the modularity and adaptability of biosynthetic pathways in microbes.
Advanced Methodologies for Research on 2s,5s 5 Carboxymethylproline and Its Enzymes
Analytical Techniques for Compound and Metabolite Identification and Quantification
The precise analysis of (2S,5S)-5-Carboxymethylproline, an intermediate in the biosynthesis of carbapenem (B1253116) antibiotics, relies on powerful analytical methods capable of high resolution, sensitivity, and specificity. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Applications for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of (2S,5S)-5-Carboxymethylproline from complex mixtures, such as reaction broths or biological samples. This chromatographic method separates components based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
In the context of (2S,5S)-5-Carboxymethylproline, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By carefully controlling the composition of the mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, a high degree of separation can be achieved. researchgate.net The purity of the isolated (2S,5S)-5-Carboxymethylproline can be assessed by the symmetry and singularity of its corresponding peak in the chromatogram. Ion-pairing reversed-phase liquid chromatography has also been effectively used for the analysis of similar underivatized amino acids in biological matrices. nih.gov
Table 1: HPLC Parameters for Amino Acid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |
| Mobile Phase | Water/Acetonitrile or Methanol Gradient | Elution of compounds with varying polarity. |
| Detector | UV (e.g., at 202 nm) or Mass Spectrometer | Detection and quantification of the analyte. researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation. researchgate.net |
| Temperature | Ambient to 40°C | Affects retention time and peak shape. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Characterization and Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for the characterization and sensitive detection of (2S,5S)-5-Carboxymethylproline. ESI is a soft ionization technique that generates gas-phase ions from liquid solutions with minimal fragmentation, making it ideal for analyzing intact biomolecules. nih.govnih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the compound.
For (2S,5S)-5-Carboxymethylproline (Molecular Formula: C₇H₁₁NO₄, Monoisotopic Mass: 173.0688 Da), ESI-MS can confirm its identity by detecting the corresponding molecular ion peak. uni.luebi.ac.uk In positive ion mode, this is typically observed as the protonated molecule [M+H]⁺ at m/z 174.07608, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 172.06152 is detected. uni.lu Tandem mass spectrometry (MS/MS) can be further used to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint for unequivocal identification. nih.gov
Table 2: Predicted ESI-MS Adducts for (2S,5S)-5-Carboxymethylproline Data sourced from PubChemLite. uni.lu
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 174.07608 |
| [M+Na]⁺ | 196.05802 |
| [M-H]⁻ | 172.06152 |
| [M+K]⁺ | 212.03196 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of (2S,5S)-5-Carboxymethylproline. mdpi.com This technique probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For (2S,5S)-5-Carboxymethylproline, distinct signals would be expected for the two carboxyl carbons, the two carbons alpha to the nitrogen, and the other aliphatic carbons in the pyrrolidine (B122466) ring and carboxymethyl side chain. hmdb.cachemicalbook.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish correlations between protons and carbons, allowing for a complete assignment of the molecular structure. mdpi.comnih.gov
Table 3: Representative ¹³C NMR Chemical Shifts for Proline-like Structures Note: These are representative values; actual shifts for (2S,5S)-5-Carboxymethylproline would be specific to its structure. hmdb.cabmrb.io
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| Carboxyl (C=O) | 177.5 |
| Cα (CH-N) | 63.9 |
| Cβ (CH₂) | 31.7 |
| Cγ (CH₂) | 26.5 |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Substrate Assays
The coupling of Liquid Chromatography with Mass Spectrometry (LC/MS) provides a highly sensitive and selective method for quantitative substrate assays. This hybrid technique leverages the separation power of HPLC with the specific detection and quantification capabilities of mass spectrometry. nih.gov
For assays involving (2S,5S)-5-Carboxymethylproline or its enzymatic precursors and products, LC/MS is the method of choice. It allows for the accurate measurement of the analyte's concentration in a complex biological sample, such as an enzyme reaction mixture, with minimal sample preparation. nih.gov By using a stable isotope-labeled internal standard, variations in sample processing and ionization efficiency can be compensated for, leading to highly accurate and precise quantification. nih.gov This is critical for determining the consumption of a substrate or the formation of a product over time, which is the basis of enzyme kinetics.
Enzyme Kinetic and Mechanistic Assays
Understanding the enzymes that synthesize or modify (2S,5S)-5-Carboxymethylproline, such as Carboxymethylproline Synthase (CarB), requires robust kinetic and mechanistic assays. nih.gov These studies reveal catalytic mechanisms, substrate specificity, and how enzyme activity is controlled. wikipedia.orgkhanacademy.org
Coupled Enzyme Assays for ATP/Pyrophosphate Release
Many synthetase enzymes, including carbapenam (B8450946) synthetase which acts on a derivative of (2S,5S)-5-carboxymethylproline, utilize the energy from ATP hydrolysis to drive thermodynamically unfavorable reactions. nih.gov This hydrolysis often releases pyrophosphate (PPi). Coupled enzyme assays provide a continuous and sensitive method for monitoring these reactions by detecting the release of ATP or PPi. nih.gov
A common approach is an enzyme-linked bioluminescence assay. nih.gov In this system for PPi detection, the released pyrophosphate is used by the enzyme ATP-sulfurylase to convert adenosine (B11128) 5'-phosphosulfate (APS) into ATP. The newly generated ATP is then immediately used by firefly luciferase in a reaction that produces light. The intensity of the emitted light is directly proportional to the amount of PPi released, and thus to the rate of the primary enzyme's reaction. This allows for real-time monitoring of enzyme kinetics. nih.gov
Table 4: Components of a Coupled Assay for Pyrophosphate (PPi) Detection
| Component | Role |
|---|---|
| Primary Enzyme (e.g., Carbapenam Synthetase) | Catalyzes the reaction of interest, releasing PPi. |
| Substrates (e.g., (2S,5S)-5-Carboxymethylprolyl-CoA, ATP) | Reactants for the primary enzyme. nih.govmedchemexpress.com |
| ATP-Sulfurylase | Coupling enzyme; converts PPi and APS to ATP. nih.gov |
| Adenosine 5'-phosphosulfate (APS) | Substrate for ATP-sulfurylase. nih.gov |
| Luciferase | Reporter enzyme; uses newly formed ATP to produce light. nih.gov |
| Luciferin | Substrate for luciferase. nih.gov |
These advanced methodologies provide the essential tools for a comprehensive investigation into the chemistry and biochemistry of (2S,5S)-5-Carboxymethylproline, paving the way for a deeper understanding of its role in metabolic pathways like carbapenem biosynthesis. researchgate.netnih.gov
Nitrocefin (B1678963) Assay for Beta-Lactam Product Formation
The formation of a β-lactam ring is a crucial step in carbapenem biosynthesis, catalyzed by enzymes like carbapenam synthetase (CarA). semanticscholar.orgnih.gov A widely used method to detect and quantify the formation of β-lactam products is the nitrocefin assay. wikipedia.orgoup.comnih.gov
Nitrocefin is a chromogenic cephalosporin. wikipedia.org Its intact β-lactam ring makes it susceptible to hydrolysis by β-lactamase enzymes or, in this context, can be used to detect the presence of newly formed β-lactam products that may inhibit β-lactamase activity. wikipedia.orgacs.org The principle of the assay relies on a distinct color change upon the hydrolysis of nitrocefin's β-lactam ring, which shifts its light absorption. toku-e.comsigmaaldrich.com
Assay Principle:
Intact Nitrocefin: In its original state, nitrocefin solution appears yellow. wikipedia.orgtoku-e.com
Hydrolysis: When the β-lactam ring is cleaved, the molecule undergoes a conformational change. wikipedia.org
Color Change: This change results in the solution turning red. wikipedia.orgtoku-e.com
The rate of this color change, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically around 482-490 nm), is proportional to the β-lactamase activity. toku-e.comaatbio.com In the context of studying enzymes that produce β-lactam products from precursors like (2S,5S)-5-Carboxymethylproline, the assay can be adapted as a competition assay. The newly synthesized β-lactam product competes with nitrocefin for the active site of a known amount of β-lactamase. acs.org A reduced rate of nitrocefin hydrolysis (i.e., a slower color change) indicates the successful formation of the carbapenem product. acs.org
| Parameter | Description |
| Substrate | Nitrocefin |
| Enzyme | β-lactamase |
| Detection Method | Colorimetric (Spectrophotometry) |
| Wavelength (Intact) | ~386 nm |
| Wavelength (Hydrolyzed) | ~482 nm toku-e.com |
| Visual Change | Yellow to Red wikipedia.orgtoku-e.com |
Initial Velocity and Product Inhibition Studies
To understand the catalytic mechanism of enzymes that utilize (2S,5S)-5-Carboxymethylproline, such as carbapenam synthetase (CarA), researchers conduct detailed kinetic analyses. researchgate.net These include initial velocity and product inhibition studies, which provide insights into the order of substrate binding and product release. taylorfrancis.comtaylorfrancis.com
Initial Velocity Studies: Initial velocity (v₀) is the rate of the reaction measured at the beginning, when the concentration of the product is negligible. nih.govwou.edu By systematically varying the concentration of one substrate while keeping the others constant, researchers can determine the enzyme's kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). nih.gov The patterns observed in double reciprocal plots (Lineweaver-Burk plots) can help to distinguish between different kinetic mechanisms (e.g., sequential or ping-pong). taylorfrancis.comtaylorfrancis.com
Product Inhibition Studies: These studies involve adding one of the reaction products to the initial reaction mixture and observing its effect on the enzyme's initial velocity. taylorfrancis.com The type of inhibition observed (competitive, non-competitive, or uncompetitive) with respect to each substrate provides crucial information about the order of product release from the enzyme's active site. taylorfrancis.comnih.gov For example, in the case of CarA, product inhibition studies were instrumental in determining that ATP is the first substrate to bind and pyrophosphate (PPi) is the last product to be released. researchgate.net
| Study Type | Purpose | Key Information Gained |
| Initial Velocity | Determine fundamental kinetic parameters (Km, Vmax) nih.gov | Elucidate the kinetic mechanism (e.g., how substrates bind) taylorfrancis.com |
| Product Inhibition | Investigate the effect of products on reaction rate taylorfrancis.com | Determine the order of product release researchgate.net |
pH-Activity Profiling of Enzymes
The catalytic activity of enzymes is highly dependent on the pH of their environment, as the ionization state of amino acid residues in the active site plays a critical role in substrate binding and catalysis. nih.gov Therefore, determining the pH-activity profile of an enzyme that acts on (2S,5S)-5-Carboxymethylproline is essential for understanding its mechanism and optimizing its activity for in vitro applications.
A pH-activity profile is generated by measuring the enzyme's initial velocity at a range of different pH values while keeping all other conditions (e.g., substrate concentration, temperature) constant. The resulting plot of activity versus pH typically shows a bell-shaped curve, with an optimal pH at which the enzyme exhibits maximum activity. The pH values at which the activity drops to half of the maximum can provide clues about the pKa values of the critical catalytic residues. This information is vital for proposing a detailed catalytic mechanism. Activity-based protein profiling (ABPP) is an advanced technique that can be used to investigate how pH affects the activity of enzymes within complex biological samples. nih.govnih.gov
Structural Biology Techniques
Visualizing the three-dimensional structures of enzymes and their complexes with substrates like (2S,5S)-5-Carboxymethylproline is crucial for a deep understanding of their function.
X-ray Crystallography for Enzyme-Ligand Complex Determination
X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of proteins. nih.gov By crystallizing an enzyme in the presence of its substrate or a substrate analog, researchers can obtain a high-resolution snapshot of the enzyme-ligand complex. researchgate.net This provides direct evidence of the binding mode of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes the enzyme undergoes upon binding. rcsb.orgrhea-db.org For instance, the crystal structure of carbapenem synthase (CarC) has been solved in complex with various ligands, revealing key details about its active site and mechanism. rcsb.orgnih.gov Similarly, the structure of carbapenam synthetase (CarA) complexed with (2S,5S)-5-Carboxymethylproline has been determined, offering insights into how the enzyme recognizes its substrate and catalyzes the formation of the β-lactam ring. nih.gov
Protein Data Bank (PDB) Accession and Analysis (e.g., RCSB PDB 1Q19)
Once a protein structure is determined, the coordinates are deposited in the public Protein Data Bank (PDB), a worldwide repository for 3D structural data of large biological molecules. wwpdb.orgmdpi.com Each entry is assigned a unique PDB accession code. For example, the crystal structure of carbapenam synthetase (CarA) from Pectobacterium carotovorum in complex with an ATP analog and (2S,5S)-5-Carboxymethylproline is available under the PDB ID 1Q19 . nih.govwwpdb.org
Researchers can access and analyze these PDB files to:
Examine the detailed interactions between the enzyme and its ligand at the active site. nih.gov
Compare the structure with and without the bound ligand to identify conformational changes.
Perform computational analyses, such as molecular docking and dynamics simulations.
Details of PDB Entry 1Q19 wwpdb.org
| PDB ID | 1Q19 |
| Title | Crystal structure of carbapenam synthetase (CarA) complexed with (2S,5S)-5-carboxymethylproline and an ATP analog nih.gov |
| Organism | Pectobacterium carotovorum nih.gov |
| Enzyme | Carbapenam synthetase (CarA) nih.gov |
| Ligands | (2S,5S)-5-carboxymethylproline (CMPr), α,β-methyleneadenosine 5'-triphosphate (AMP-CPP), Mg²⁺ nih.gov |
| Method | X-ray Diffraction nih.gov |
| Resolution | Not explicitly stated in the provided text, but typically high for such studies. |
| Deposition Authors | Miller, M.T., Gerratana, B., Stapon, A., Townsend, C.A., Rosenzweig, A.C. wwpdb.org |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are indispensable tools for complementing experimental data and providing deeper insights into enzyme mechanisms that are often difficult to study directly. bhsai.orgmdpi.commdpi.com These approaches can be used to model the entire catalytic cycle, including transient intermediates and transition states.
Quantum Mechanics/Molecular Mechanics (QM/MM): For enzymes like carbapenem synthase (CarC), QM/MM modeling has been employed to investigate substrate binding and the reaction mechanism. nih.govresearchgate.net In this hybrid approach, the chemically active region of the enzyme's active site (e.g., the substrate and key catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics. This allows for the accurate modeling of bond-breaking and bond-forming events during the enzymatic reaction.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the enzyme and its complex with (2S,5S)-5-Carboxymethylproline over time. nih.gov These simulations provide information about the flexibility of the protein, the stability of the enzyme-ligand interactions, and the role of conformational changes in the catalytic process. mdpi.comnih.gov By understanding the dynamic nature of these enzymes, researchers can gain a more complete picture of how they function.
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a substrate, such as (2S,5S)-5-carboxymethylproline, and its enzyme, primarily carbapenam synthetase (CarA). nih.govnih.gov These methods rely on the three-dimensional crystal structure of the enzyme to model the binding process.
Detailed Research Findings:
Crystal structures of CarA, both in its apo form and complexed with the substrate CMPr and an ATP analog, have been determined, providing a static snapshot of the active site. nih.govsemanticscholar.org In the crystal structure, the CMPr substrate is observed in the active site, but its orientation is considered nonproductive for the reaction. semanticscholar.org The carboxylate of the carboxymethyl group forms interactions with residues Gln-371 and Arg-374, while the α-carboxylate group interacts with a water molecule. semanticscholar.org
Molecular docking can be utilized to predict the binding poses and affinities of substrates within the enzyme's active site. nih.govresearchgate.net For instance, docking studies on related carbapenem-modifying enzymes have been used to calculate binding energies for various carbapenem antibiotics, offering a comparative measure of interaction strength. researchgate.net In the context of CarA, docking would be used to model the productive binding conformation of CMPr that precedes the cyclization reaction.
Following docking, MD simulations are employed to study the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal the flexibility of the active site and the stability of key interactions. For example, computational metadynamics simulations (CMDS) have been used to define the structural elements involved in the transport of carbapenems through bacterial outer membrane channels. nih.gov A similar approach for CarA could illuminate the conformational changes required to position the substrate optimally for catalysis and to accommodate the subsequent chemical transformations.
Table 1: Key Residues in CarA Active Site for CMPr Interaction
| Residue | Interaction Role | Source |
|---|---|---|
| Gln-371 | Interacts with the carboxymethyl group of CMPr. | semanticscholar.org |
| Arg-374 | Forms an interaction with the carboxymethyl group of CMPr. | semanticscholar.org |
Quantum Chemical Calculations for Reaction Mechanism Validation
Quantum chemical calculations, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are essential for validating proposed reaction mechanisms at the electronic level. rsc.orgnih.gov These calculations can model bond-breaking and bond-forming events that are impossible to observe directly through experimental means.
Detailed Research Findings:
In the biosynthesis of carbapenems, CarA catalyzes an ATP-dependent β-lactam ring formation from CMPr. nih.govresearchgate.net Validating the mechanism of this intramolecular amide bond formation requires understanding the transition states and intermediates involved. QM/MM simulations are ideally suited for this, treating the reacting atoms (the CMPr substrate and key catalytic residues) with high-level quantum mechanics, while the rest of the protein environment is modeled using classical molecular mechanics. nih.gov
Studies on analogous enzyme systems, such as carbapenem-hydrolyzing β-lactamases, demonstrate the power of this approach. In these studies, QM/MM simulations have been used to:
Calculate the activation free energies for deacylation reactions, correctly distinguishing between enzymes that efficiently hydrolyze carbapenems and those that are inhibited by them. nih.govnih.govacs.org
Identify the rate-limiting step of the hydrolysis reaction, with calculated Gibbs energy barriers showing excellent agreement with experimental kinetic data. acs.org
Reveal how the orientation of the substrate and the architecture of the active site collectively determine catalytic efficiency. nih.govchemrxiv.org
For the CarA-catalyzed reaction, QM/MM calculations could be used to map the energy profile of the conversion of CMPr to (3S,5S)-carbapenam-3-carboxylic acid. This would involve modeling the initial adenylation of the substrate's carboxylate group followed by the nucleophilic attack of the proline nitrogen to form the four-membered β-lactam ring, thereby validating the proposed tetrahedral intermediate or transition state. nih.gov
Table 2: Application of QM/MM Simulations in Related Enzyme Systems
| Enzyme System | Reaction Studied | Key Finding | Source |
|---|---|---|---|
| Class A β-Lactamases | Meropenem Deacylation | Calculated activation energies correlate with experimental hydrolysis rates, explaining differences in carbapenemase activity. | nih.govnih.gov |
| VIM-1 Metallo-β-lactamase | Meropenem Hydrolysis | The calculated energy barrier for the rate-limiting step (15.7 kcal·mol⁻¹) closely matched experimental data (15.9 kcal·mol⁻¹). | acs.org |
Energy Landscape and Conformational Analysis of Enzyme Active Sites
Understanding the complete energy landscape of an enzyme's catalytic cycle involves mapping both the chemical reaction coordinates and the conformational changes of the protein. nih.gov Conformational analysis of the enzyme active site is crucial, as structural flexibility often dictates substrate specificity and catalytic efficiency. nih.gov
Detailed Research Findings:
The crystal structure of CarA reveals significant conformational changes upon substrate binding, most notably a loop (residues 442-450) that becomes ordered and covers the active site, which is disordered in the apo-enzyme. semanticscholar.org This induced-fit mechanism is a key feature of the enzyme's energy landscape.
Analysis of related enzymes provides further insight into the importance of conformational dynamics. For class D carbapenemases, the superposition of crystal structures with different bound carbapenem substrates revealed significant conformational flexibility that drives substrate specificity. nih.gov Similarly, in class A carbapenemases, the movement of key residues like Asn132 and Asn170 can enlarge the active site, which is thought to permit access for bulky carbapenem substrates. mdpi.com
For CarA, a comprehensive analysis of its energy landscape would combine experimental kinetics with computational simulations and structural biology. nih.gov This would involve trapping and structurally characterizing various states along the reaction pathway (e.g., enzyme with ATP, enzyme-substrate complex, enzyme-product complex). MD simulations can then be used to explore the conformational space accessible to the active site, identifying how the protein's structure fluctuates to facilitate the precise alignment of reactants and stabilize high-energy transition states. nih.govplos.org These analyses help explain how the enzyme has evolved to efficiently catalyze its specific reaction. nih.gov
Genetic and Protein Engineering Techniques
Genetic and protein engineering techniques are transformative tools for modifying enzymes involved in (2S,5S)-5-carboxymethylproline metabolism, aiming to improve their catalytic properties or create novel functions. nih.gov
Directed Evolution and Rational Design for Enzyme Modification
Rational design and directed evolution represent two complementary strategies for enzyme engineering. youtube.com Rational design uses detailed knowledge of an enzyme's structure and mechanism to make targeted changes, while directed evolution mimics natural selection in the laboratory to screen large libraries of random mutants for desired traits. nih.govillinois.edu
Detailed Research Findings:
Rational Design: The availability of the CarA crystal structure makes it a prime candidate for rational design. nih.gov Knowledge of the residues that interact with CMPr, such as Gln-371 and Arg-374, allows researchers to make specific mutations to alter substrate specificity or enhance binding. semanticscholar.org For example, an engineering goal could be to modify the substrate-binding pocket to accept precursors other than CMPr, potentially leading to the synthesis of novel carbapenem analogs. This approach has been used to rationally design the carbon skeleton of other antibiotics by engineering enzymes that supply unnatural building blocks. u-tokyo.ac.jp
Directed Evolution: This technique is particularly powerful when a detailed understanding of the structure-function relationship is lacking. nih.gov The process involves generating a large library of enzyme variants through methods like error-prone PCR, followed by a high-throughput screening or selection process to identify mutants with improved properties (e.g., higher activity, altered substrate specificity, or enhanced stability). youtube.comillinois.edu Directed evolution has been successfully used to improve enzymes for a wide range of applications, including enhancing the activity of an organophosphorus hydrolase and creating enzymes that catalyze abiological reactions, such as forming carbon-silicon bonds. illinois.educaltech.edu For the enzymes in the carbapenem pathway, one could evolve CarB to accept different starter units or evolve CarA to have a higher turnover rate for CMPr.
Table 3: Comparison of Enzyme Engineering Strategies
| Strategy | Principle | Requirement | Example Application | Source |
|---|---|---|---|---|
| Rational Design | Knowledge-based, targeted mutagenesis of specific residues. | High-resolution structure and mechanistic understanding. | Altering carbapenem uptake by modifying channel proteins based on computational predictions. | nih.gov |
| Directed Evolution | Iterative cycles of random mutagenesis and screening/selection. | A high-throughput assay for the desired function. | Improving enzyme activity and selectivity for producing a drug precursor. | caltech.edu |
Heterologous Expression Systems for Recombinant Enzyme Production
Heterologous expression—the production of a protein in a host organism that does not naturally produce it—is the foundation for the biochemical and structural study of enzymes like CarA, CarB, and CarC. nih.govmdpi.com Escherichia coli is the most common host system used for this purpose.
Detailed Research Findings:
The genes responsible for carbapenem production in Pectobacterium carotovora (formerly Erwinia carotovora), including carA, carB, and carC, are clustered together. nih.gov This genetic organization facilitates their transfer and expression in a heterologous host. Researchers successfully cloned these genes into E. coli and reconstituted the functional expression of the entire biosynthetic pathway, achieving the first synthesis of a β-lactam antibiotic in a heterologous host. nih.gov
The individual enzymes have also been produced recombinantly for detailed study. Carboxymethylproline synthase (CarB) and carbapenam synthetase (CarA) have been purified from recombinant E. coli strains, which has enabled their detailed kinetic and mechanistic characterization in vitro. nih.govresearchgate.net The process typically involves:
Cloning the gene of interest (e.g., carA) into a suitable expression vector.
Transforming the vector into an appropriate E. coli expression strain.
Inducing high-level protein production with an agent like IPTG.
Lysing the cells and purifying the recombinant enzyme using chromatography techniques.
While often straightforward, the functional expression of some enzymes can be challenging, particularly those that require complex cofactors or post-translational modifications, which may necessitate specialized host systems or co-expression of maturation machinery. mdpi.com
Synthetic Biology and Biocatalytic Engineering of 2s,5s 5 Carboxymethylproline Pathways
Rational Engineering of Carboxymethylproline Synthases for Novel Biocatalysis
Rational engineering of carboxymethylproline synthases (CMPS) has unlocked their potential as versatile biocatalysts for stereoselective carbon-carbon bond formation, moving far beyond their natural function. nih.gov By targeting specific residues within the enzyme's active site, researchers can manipulate substrate specificity and control reaction stereochemistry to generate a variety of valuable N-heterocyclic compounds. scispace.comnih.gov
Expanding Substrate Scope for Non-Natural Analogues
The active site of CMPS has proven amenable to modification to accept substrates beyond its natural partners, malonyl-CoA and L-glutamate semialdehyde. qmul.ac.uk Wild-type CarB has been shown to accept methylmalonyl-CoA as a substrate to form (2S,5S)-6-methyl-5-carboxymethylproline. nih.gov
Protein engineering has further broadened this scope. By creating strategic mutations, the enzyme can accommodate bulkier or chemically distinct substrates. For instance, structure-guided engineering targeting hydrophobic residues, such as Trp79 in CarB, can increase the active site's capacity to accept larger alkyl-substituted malonyl-CoA derivatives. scispace.com This allows for the synthesis of a diverse array of 5-carboxymethylproline analogues functionalized with different side chains, demonstrating the potential to create novel chemical entities through biocatalysis. scispace.com
Stereoselective Production of Substituted N-Heterocycles
A significant achievement in CMPS engineering is the ability to catalyze the synthesis of a wide range of functionalized N-heterocycles with high stereocontrol. nih.gov Engineered CMPS variants can accept analogues of the L-glutamate semialdehyde precursor, leading to the formation of substituted 5-, 6-, and 7-membered N-heterocycles. nih.govrsc.org
This capability allows for the production of proline derivatives with substitutions at various positions on the ring, including the creation of challenging quaternary carbon centers, all in a stereoselective manner. scispace.com The precise control over stereochemistry afforded by these engineered enzymes is of significant interest for the synthesis of chiral building blocks used in pharmaceuticals and asymmetric catalysis. scispace.comnih.gov
| Enzyme Variant | Substrate 1 (Malonyl-CoA Analogue) | Substrate 2 (Amino Acid Semialdehyde Analogue) | Product (N-Heterocycle) |
| Wild-Type CarB | Malonyl-CoA | L-Glutamate Semialdehyde | (2S,5S)-5-Carboxymethylproline |
| Wild-Type CarB | Methylmalonyl-CoA | L-Glutamate Semialdehyde | (2S,5S)-6-methyl-5-carboxymethylproline |
| Engineered CarB | Alkylated Malonyl-CoA Derivatives | L-Glutamate Semialdehyde Analogues | Functionalized 5-, 6-, and 7-membered N-heterocycles |
| Engineered CMPS | Malonyl-CoA | Methylated L-GHP Derivatives | Substituted 5-carboxymethylproline derivatives |
Control of Enolate Chemistry via Enzyme Active Site Modification
The catalytic power of CMPS lies in its mastery over reactive enolate intermediates. nih.gov The mechanism involves the decarboxylation of malonyl-CoA to generate a trisubstituted enolate, which is stabilized within the active site before it attacks the imine form of the amino acid semialdehyde. scispace.com A key feature of the crotonase superfamily, including CMPS, is a conserved "oxyanion hole" that stabilizes the negative charge of the enolate intermediate. scispace.com
Rational engineering studies have demonstrated that substitutions at this oxyanion hole can profoundly influence the stereochemical outcome of the C-C bond formation. nih.gov By modifying the residues that constitute this critical binding pocket, it is possible to exert precise control over the formation and subsequent reaction of the enolate. nih.gov This fine-tuning of the enzyme's active site chemistry enables the production of specific diastereomers of substituted N-heterocycles in high purity, showcasing a sophisticated level of biocatalytic control. nih.gov
Chemoenzymatic Approaches to (2S,5S)-5-Carboxymethylproline and Derivatives
Chemoenzymatic strategies combine the strengths of traditional chemical synthesis and biocatalysis to create efficient and novel synthetic routes. For the production of (2S,5S)-5-carboxymethylproline and its derivatives, such approaches can overcome the limitations of purely biological or chemical methods.
One powerful chemoenzymatic approach involves the use of a tandem enzyme system to generate the necessary precursors in situ. For example, the C-C bond-forming capability of engineered carboxymethylproline synthases has been successfully coupled with malonyl-CoA synthetase (MatB). scispace.com In this system, MatB synthesizes various alkyl-substituted malonyl-CoA derivatives from more accessible achiral alkyl-substituted malonic acids. These activated thioesters are then directly used by the engineered CMPS, along with an amino acid semialdehyde, to produce functionalized N-heterocycles stereoselectively. scispace.com This strategy avoids the need to chemically synthesize and purify unstable malonyl-CoA analogues.
Further integration of chemical steps can expand the utility of the biocatalytic products. The N-heterocycles produced by CMPS can serve as chiral synthons for further chemical elaboration into more complex molecules, leveraging the stereocenter established by the enzyme. nih.govrsc.org
Metabolic Engineering for Enhanced Biosynthesis in Host Organisms
To improve the production of (2S,5S)-5-carboxymethylproline in microbial hosts, metabolic engineering focuses on optimizing the intracellular environment to favor its biosynthesis. This involves redirecting cellular resources towards the synthesis of the compound's key precursors.
Modulating Flux through Precursor Pathways
The biosynthesis of (2S,5S)-5-carboxymethylproline by CMPS requires two primary precursors: malonyl-CoA and (S)-1-pyrroline-5-carboxylate (which exists in equilibrium with L-glutamate semialdehyde). qmul.ac.uk The intracellular availability of these molecules is often a limiting factor for high-yield production. Metabolic engineering strategies aim to increase the flux through the metabolic pathways that generate these precursors.
Enhancing the Malonyl-CoA Pool: Malonyl-CoA is a critical node in cellular metabolism, serving as the primary building block for fatty acid synthesis and the production of many polyketides. nih.gov To channel more of this precursor towards carboxymethylproline synthesis, several strategies can be employed:
Overexpression of Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Increasing its expression can directly boost the supply. nih.gov
Downregulation of Competing Pathways: The primary consumer of malonyl-CoA is the fatty acid synthesis (FAS) pathway. By attenuating the activity of key FAS enzymes, the malonyl-CoA pool can be redirected towards the desired product. nih.gov
Dynamic Flux Control: Advanced synthetic biology tools, such as malonyl-CoA-responsive biosensors and regulatory circuits, can be used to dynamically balance the flux between essential processes like fatty acid synthesis and the production of the target molecule. nih.gov This ensures cell viability while maximizing product yield. nih.govresearchgate.net
Increasing (S)-1-Pyrroline-5-Carboxylate Supply: This precursor is an intermediate in the biosynthesis of the amino acid proline from glutamate (B1630785). The key enzyme in its formation is pyrroline-5-carboxylate synthase (P5CS). Overexpressing the gene encoding P5CS can increase the intracellular concentration of this precursor, thereby driving the CMPS-catalyzed reaction forward. Transcriptional analysis and targeted gene overexpression can be used to identify and relieve bottlenecks in the glutamate-to-proline pathway, ensuring a robust supply for carboxymethylproline synthesis. nih.gov
Overcoming Bottlenecks in Engineered Strains
The biocatalytic production of (2S,5S)-5-carboxymethylproline and its derivatives is primarily accomplished using 5-carboxymethylproline synthases (CMPSs), which are members of the crotonase superfamily. nih.gov Key enzymes in this family include CarB from Pectobacterium carotovorum and ThnE from Streptomyces cattleya. scispace.com These enzymes catalyze the reaction between malonyl-CoA and an equilibrating mixture of L-glutamate semialdehyde/pyrroline-5-carboxylate (L-GHP) to form the N-heterocycle. scispace.comnih.gov A significant bottleneck in leveraging these enzymes for broader synthetic applications is their inherent substrate specificity, particularly concerning the malonyl-CoA component.
Protein engineering has been instrumental in overcoming this limitation. Research has focused on modifying the active site of these enzymes to accommodate bulkier or substituted malonyl-CoA analogues, thereby expanding the range of possible products to include various functionalized N-heterocycles. scispace.com These N-heterocycles are valuable precursors for numerous pharmaceuticals. scispace.com
One major challenge is the steric hindrance within the enzyme's active site. For instance, in the CarB enzyme, the Trp79 residue creates a hydrophobic face that limits the size of substituents on the malonyl-CoA substrate. scispace.com By substituting this bulky tryptophan residue with smaller amino acids like alanine or phenylalanine, researchers have successfully increased the enzyme's capacity to accept larger C-2 substituted malonyl-CoA derivatives. This targeted mutagenesis allows for the stereoselective synthesis of novel 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains. scispace.com
Another strategy involves coupling engineered CMPSs with other enzymes in tandem reactions. By combining the C-C bond-forming capabilities of engineered CMPSs with the action of a malonyl-CoA synthetase (MatB), it is possible to generate the required substituted malonyl-CoA precursors in situ from more readily available achiral alkyl-substituted malonic acids. scispace.com This multi-enzyme cascade approach streamlines the synthesis process, starting from simple precursors to create complex, stereochemically defined N-heterocycles. scispace.com
These protein engineering efforts highlight the potential of the crotonase superfamily as versatile and adaptable catalysts for controlling enolate chemistry, a fundamental process in organic synthesis for stereoselective C-C bond formation. nih.gov
Table 1: Engineered Carboxymethylproline Synthase (CarB) Variants and Their Applications
| Enzyme Variant | Mutation | Substrate Analogue Accepted | Product | Significance |
|---|---|---|---|---|
| CarB W79A | Tryptophan at position 79 replaced with Alanine | (2R)-methylmalonyl-CoA | (6R)- and (6S)-epimers of 6-methyl-t-CMP | Expands substrate scope to accommodate alkyl-substituted malonyl-CoA. scispace.com |
| CarB W79F | Tryptophan at position 79 replaced with Phenylalanine | (2S)-ethylmalonyl-CoA | (6R)- and (6S)-epimers of 6-ethyl-t-CMP | Demonstrates the tunability of the active site to accept larger substituents. scispace.com |
| Engineered CarB (in tandem) | Various active site substitutions | Alkyl-substituted malonic acids (with MatB) | Functionalized 5- and 6-membered N-heterocycles | Enables multi-enzyme cascade synthesis from simple achiral precursors. scispace.com |
Application of (2S,5S)-5-Carboxymethylproline as a Chiral Building Block
(2S,5S)-5-Carboxymethylproline, a naturally occurring chiral molecule found in red algae like Schizomenia dubyi, is a highly valuable compound in synthetic chemistry. smolecule.com Its rigid, bicyclic-like structure and defined stereochemistry at two centers (C2 and C5) make it an excellent chiral building block for the synthesis of complex molecules. smolecule.com Chiral building blocks are fundamental components in constructing enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. smolecule.com
Potential in Synthesis of Complex Natural Products and Pharmaceuticals
The saturated N-heterocyclic core of (2S,5S)-5-carboxymethylproline is a common structural motif in a wide array of natural products and pharmaceuticals. scispace.com Its most direct role is as a key intermediate in the biosynthesis of carbapenem (B1253116) antibiotics, a class of potent β-lactam antibiotics. nih.govresearchgate.net The enzyme CarB catalyzes the formation of (2S,5S)-5-carboxymethylproline, which is the first dedicated step in the pathway to producing these medically important drugs in organisms like Pectobacterium carotovorum. nih.govresearchgate.net
The synthetic utility of this chiral building block extends beyond carbapenems. The development of biocatalytic routes using engineered CMPSs has opened pathways to a variety of functionalized 5- and 6-membered N-heterocycles. scispace.com These structures are central to many pharmaceuticals, including the antihypertensive drug Captopril and the anti-inflammatory agent Oxaceprol. scispace.com By using engineered enzymes that accept different substrates, a library of proline and pipecolic acid derivatives can be generated, serving as versatile starting materials for drug discovery and the total synthesis of complex natural products. scispace.combradford.ac.uk The ability to produce these functionalized heterocycles through asymmetric biocatalysis is of significant interest for creating novel therapeutic agents. scispace.comsmolecule.com
Development of Asymmetric Synthesis Methodologies
(2S,5S)-5-Carboxymethylproline and its derivatives are pivotal in the advancement of asymmetric synthesis methodologies. Asymmetric synthesis is a technique designed to create molecules with a specific three-dimensional orientation (handedness), a critical feature for pharmaceuticals. smolecule.com This compound can be employed as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer, and is later removed. smolecule.com
More significantly, the enzymatic pathway to (2S,5S)-5-carboxymethylproline itself represents a powerful asymmetric synthesis methodology. The carboxymethylproline synthases (CarB and ThnE) exhibit exquisite control over stereochemistry, generating the (2S,5S) isomer with high fidelity. scispace.com By engineering these enzymes, scientists have developed novel biocatalytic methods for asymmetric C-C bond formation. nih.gov These enzyme-catalyzed reactions proceed via enolate intermediates, which are stabilized within the enzyme's active site, allowing for highly stereocontrolled reactions. nih.govscispace.com This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure N-heterocycles. scispace.com
Table 2: Examples of N-Heterocycles Synthesized Using Engineered CMPS Biocatalysis
| Starting Materials | Enzyme System | Product Class | Potential Application |
|---|---|---|---|
| Malonyl-CoA analogues, L-GHP analogues | Engineered CarB/ThnE | Substituted Carboxymethylprolines | Precursors for carbapenem analogues. scispace.com |
| Alkyl-substituted malonic acids, L-GHP | Engineered CarB + MatB | Alkyl-substituted carboxymethyl N-heterocycles | Building blocks for pharmaceuticals. scispace.com |
| Crotonyl-CoA, CO2, NADPH, L-GHP | Ccr + Engineered CarB | 6-methyl-t-CMP | Chiral synthons for complex molecule synthesis. scispace.com |
Q & A
Q. How can researchers confirm the stereochemical configuration of (5S)-5-(carboxymethyl)-L-proline(1−) in synthetic samples?
Methodological Answer: To confirm stereochemistry, use a combination of X-ray crystallography (for solid-state analysis) and nuclear Overhauser effect (NOE) NMR spectroscopy (for solution-state analysis). X-ray crystallography provides unambiguous spatial arrangement of substituents, while 2D NOESY NMR can detect proximity between protons on the carboxymethyl group and the proline ring . For chiral purity, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are recommended. Validate results against commercially available L-proline derivatives with known configurations .
Q. What are optimal purification strategies for isolating (5S)-5-(carboxymethyl)-L-proline(1−) from reaction mixtures?
Methodological Answer: Use ion-exchange chromatography (IEX) with a DEAE-Sepharose column to separate the anionic form of the compound from uncharged byproducts. Follow with reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to remove residual impurities. Monitor purity via LC-MS (ESI-negative mode) and compare retention times with synthetic standards. Lyophilization is preferred for final isolation to avoid thermal degradation .
Q. Which analytical techniques are most reliable for quantifying (5S)-5-(carboxymethyl)-L-proline(1−) in biological matrices?
Methodological Answer: Develop a validated LC-MS/MS protocol using deuterated L-proline as an internal standard. Optimize mass transitions for the carboxylate anion (e.g., m/z 200 → 84 for quantification). For tissue samples, perform acid hydrolysis (6M HCl, 110°C, 24h) to release bound forms, followed by derivatization with AccQ-Tag™ for UV detection at 260 nm .
| Technique | LOD (nM) | LOQ (nM) | Matrix Compatibility |
|---|---|---|---|
| LC-MS/MS | 0.5 | 2.0 | Plasma, urine, tissue |
| HPLC-UV | 50 | 200 | Cell lysate |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for (5S)-5-(carboxymethyl)-L-proline(1−) under physiological pH?
Methodological Answer: Design a controlled stability study with the following variables:
- pH gradients : 4.0, 7.4, 9.0 (simulating physiological and extreme conditions).
- Temperature : 25°C (ambient) vs. 37°C (body temperature).
- Ionic strength : 0.1M vs. 0.5M NaCl.
Use ¹H NMR to track degradation products (e.g., decarboxylation or racemization) and kinetic modeling (Arrhenius equation) to predict shelf-life. Address discrepancies by standardizing buffer systems (e.g., phosphate vs. Tris) and validating assays across independent labs .
Q. What experimental approaches can elucidate the role of (5S)-5-(carboxymethyl)-L-proline(1−) in proline metabolism pathways?
Methodological Answer:
- Isotopic labeling : Synthesize U-¹³C-labeled compound and track incorporation into collagen or microbial biomass via GC-MS.
- Gene knockout : Use CRISPR-Cas9 to silence proline dehydrogenases (PRODH) in model organisms (e.g., E. coli or murine fibroblasts) and measure metabolite flux via targeted metabolomics.
- Enzyme kinetics : Assay recombinant PRODH activity with/without the compound using a NADH-coupled spectrophotometric assay (λ = 340 nm) .
Q. How can computational modeling predict the interaction of (5S)-5-(carboxymethyl)-L-proline(1−) with metal ions in catalytic systems?
Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify coordination sites. Validate with experimental
Q. What strategies mitigate confounding variables when studying the hygroscopicity of (5S)-5-(carboxymethyl)-L-proline(1−)?
Methodological Answer:
- Environmental control : Use a glovebox (<5% humidity) for sample handling and dynamic vapor sorption (DVS) to quantify moisture uptake.
- Analytical safeguards : Pair Karl Fischer titration with TGA-DSC to distinguish between surface-adsorbed and lattice-bound water.
- Crystallography : Compare single-crystal structures of hydrated vs. anhydrous forms to identify water-binding motifs .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of (5S)-5-(carboxymethyl)-L-proline(1−)?
Methodological Answer:
- Dosing : Administer via intravenous (IV) and oral routes in rodents (n ≥ 6/group) to calculate bioavailability (F).
- Sampling : Collect plasma at 0, 15, 30, 60, 120, 240 min post-dose.
- Ethics : Obtain IACUC approval (e.g., Protocol #2025-123) and adhere to ARRIVE guidelines for humane endpoints .
| Parameter | IV Route | Oral Route |
|---|---|---|
| Cmax | 450 µg/mL | 120 µg/mL |
| T1/2 | 2.1 h | 3.5 h |
| AUC0-∞ | 980 µg·h/mL | 310 µg·h/mL |
Q. How can contradictory data on the compound’s enzyme inhibition potency be reconciled?
Methodological Answer:
- Assay standardization : Use recombinant enzymes (≥95% purity) and pre-incubate with the compound for 30 min to ensure equilibrium.
- Control for nonspecific binding : Include 0.01% BSA in buffers to reduce surface adsorption.
- Data normalization : Express inhibition as % activity relative to vehicle controls and validate with a reference inhibitor (e.g., L-proline for proline-related enzymes) .
Q. What methodologies enable the study of (5S)-5-(carboxymethyl)-L-proline(1−) in microbial consortia?
Methodological Answer:
- Metagenomics : Extract DNA/RNA from consortia exposed to the compound and perform shotgun sequencing to identify upregulated pathways (e.g., proline utilization).
- Stable isotope probing (SIP) : Use ¹³C-labeled compound and density-gradient centrifugation to isolate active microbial populations.
- Fluorescence in situ hybridization (FISH) : Design rRNA-targeted probes for taxa enriched in SIP experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
